![molecular formula C24H20FN5O2 B2957229 N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide CAS No. 321385-51-7](/img/structure/B2957229.png)
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide is a useful research compound. Its molecular formula is C24H20FN5O2 and its molecular weight is 429.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide and its derivatives demonstrate potential anticancer activity. A study by Hammam et al. (2005) found that similar compounds exhibit anticancer properties against human lung, breast, and CNS cancer cell lines.
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) indicates that derivatives of this compound can form coordination complexes with Co(II) and Cu(II), displaying significant antioxidant activity.
DNA Binding and Nuclease Activity
Compounds similar to this compound have been studied for their DNA binding and nuclease activity. A study by Prasad et al. (2011) found that oxovanadium(IV) complexes with similar ligands show effective DNA binding and potential as DNA cleaving agents.
PET Imaging Agents for Tumor Detection
Derivatives of this compound have been explored as potential PET imaging agents for tumor detection. Xu et al. (2011) developed novel pyrazolo[1,5-a]pyrimidine derivatives that showed promise in PET tumor imaging, indicating the potential of related compounds in diagnostic imaging (Xu et al., 2011).
Antibacterial Activity
Azetidinone derivatives of similar compounds exhibit promising antibacterial activities. Research by Chopde et al. (2012) demonstrated significant antibacterial effects against various bacterial strains.
Antimicrobial Study of Pyrazolyl-Oxopropyl-Derivatives
Another study by Raval et al. (2012) focused on pyrazolyl-oxopropyl-quinazolin derivatives, related to the compound , showing antimicrobial activity.
Photophysical Properties of Ir(III) Carbene Complexes
The study of Ir(III) carbene complexes containing azole-pyridine-based ligands, like the compound of interest, by Liu et al. (2014), revealed insights into their electronic structures and photophysical properties, important for OLED applications.
Neutrophil Elastase Inhibition
Compounds structurally similar have been identified as inhibitors of neutrophil elastase, an enzyme involved in inflammatory processes and lung tissue damage. Stevens et al. (2011) demonstrated that such compounds could be effective in treating NE-driven respiratory diseases (Stevens et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of this compound is the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the downstream signaling that leads to cell growth and differentiation . The compound has been shown to be effective against both wild-type RET and some common RET oncogenic mutations .
Result of Action
The result of the compound’s action is the inhibition of cell growth and differentiation . By inhibiting the activity of RET, the compound prevents the downstream signaling that leads to these processes. This can lead to the inhibition of cell proliferation and the induction of cell death, particularly in cells that are dependent on RET activity for growth and survival .
Propiedades
IUPAC Name |
N-[1-[(Z)-(4-fluorophenyl)methylideneamino]-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O2/c1-15-3-7-18(8-4-15)23(31)28-22-13-20(21-11-12-26-29-21)16(2)30(24(22)32)27-14-17-5-9-19(25)10-6-17/h3-14H,1-2H3,(H,26,29)(H,28,31)/b27-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMBSLBFUATDTG-VYYCAZPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N=CC3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)/N=C\C3=CC=C(C=C3)F)C)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2957146.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)
![2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2957150.png)
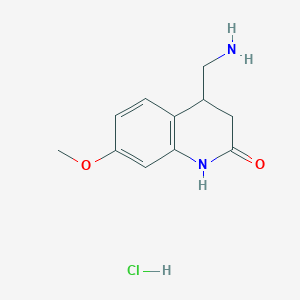
![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)
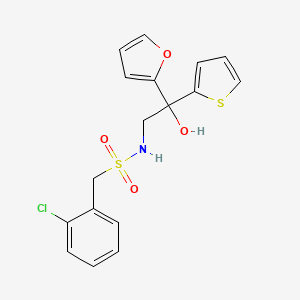
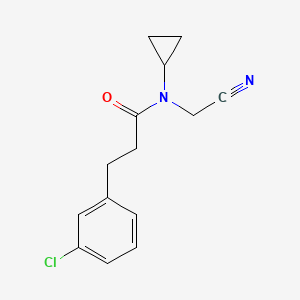

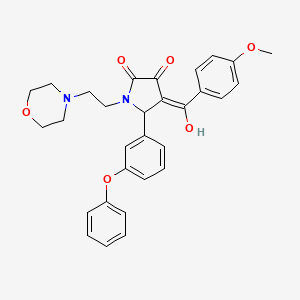
![(3,5-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2957163.png)
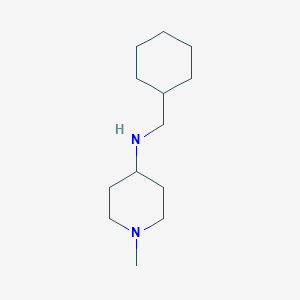
![1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2957168.png)
![N-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2957169.png)
![7-Tert-butylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2957170.png)
